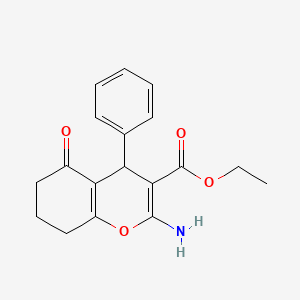

ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Descripción general

Descripción

This compound belongs to a class of chemicals known for their potential in medicinal chemistry, particularly in the development of anticancer agents. The rapid development of drug resistance in cancer treatment necessitates the discovery of compounds that can overcome such resistance, with ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate derivatives showing promise in this area. These compounds are studied for their ability to synergize with various cancer therapies and selectively kill drug-resistant cells over parent cancer cells through mechanisms such as apoptosis induction (Das et al., 2009).

Synthesis Analysis

The synthesis of these compounds involves multi-component reactions that allow for the incorporation of different substituents, affecting their biological activity. For instance, a three-component spiro heterocyclization of 1H-pyrrole-2,3-diones with acetonitriles and 4-hydroxycoumarin has been reported, leading to the formation of structurally related compounds. The crystal and molecular structure of one such derivative was determined by X-ray analysis, providing insights into the stereochemistry and conformation of these molecules (Dmitriev et al., 2015).

Molecular Structure Analysis

The detailed molecular structure analysis, including single-crystal X-ray diffraction studies, offers deep insights into the arrangement and bonding patterns within these compounds. Such analyses facilitate understanding of their reactivity and interaction with biological targets (Radwan et al., 2020).

Aplicaciones Científicas De Investigación

Reactivity with N-nucleophiles : Research by Shcherbakov, Burgart, and Saloutin (2013) on related compounds demonstrates the reactivity of ethyl 5,6,7,8-tetrafluoro-4-oxo-2-phenyl-4H-chromene-3-carboxylate with primary amines. This reactivity leads to chromone-coumarin rearrangement and other complex reactions, highlighting its potential in organic synthesis (Shcherbakov, Burgart, & Saloutin, 2013).

Synthesis of 4H-chromene derivatives : Boominathan et al. (2011) discuss an atom economical synthesis of ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives. These derivatives have medicinal promise, suggesting applications in drug development (Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011).

Structure-activity relationship in cancer therapy : A study by Das et al. (2009) focuses on the structure-activity relationship of similar compounds and their role in overcoming drug resistance in cancer cells. This research underscores the potential of these compounds in developing new cancer therapies (Das et al., 2009).

Synthesis method development : Litvinov and Shestopalov (2009, 2010) developed a method for synthesizing 5,7,8,9-tetrahydro-4H,6H-chromeno[2,3-d][1,3]oxazin-4-ones using ethyl 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates. This method can contribute to the efficient production of these compounds (Litvinov & Shestopalov, 2009) (Litvinov & Shestopalov, 2010).

Green synthesis approaches : Kiyani and Ghorbani (2014) describe an environmentally friendly synthesis of 4H-chromenes and 4H-pyrans, including derivatives of ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. Their method emphasizes sustainable and efficient synthesis (Kiyani & Ghorbani, 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-amino-5-oxo-4-phenyl-4,6,7,8-tetrahydrochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-2-22-18(21)16-14(11-7-4-3-5-8-11)15-12(20)9-6-10-13(15)23-17(16)19/h3-5,7-8,14H,2,6,9-10,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZCEKVRMZMOKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C(=O)CCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[4-methyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)

![Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-](/img/structure/B2491914.png)

![1-Methyl-3-[(1-methylpyrrolidin-3-yl)methyl]thiourea](/img/structure/B2491915.png)

![8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2491924.png)

![1-[(3,4-Dichlorophenyl)methyl]piperidin-3-ol](/img/structure/B2491925.png)